REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:21])=[N:4][C:5]([F:20])=[C:6]([Cl:19])[C:7]=1[CH2:8][C:9]([O:11]CC1C=CC=CC=1)=[O:10]>[Pd].C(O)C>[Cl:19][C:6]1[C:5]([F:20])=[N:4][C:3]([F:21])=[C:2]([Cl:1])[C:7]=1[CH2:8][C:9]([OH:11])=[O:10]
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Name
|
Benzyl 2-(3,5-dichloro-2,6-difluoropyridin-4-yl)acetate
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Quantity
|
30.9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC(=C(C1CC(=O)OCC1=CC=CC=C1)Cl)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
for 30 min
|
Duration
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30 min
|
Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through celite pad
|
Type
|
WASH
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Details
|
the pad was washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from MC
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC(=C(C1CC(=O)O)Cl)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |